molecular formula C18H18 B14661970 (2-Phenyl-1-cyclohexen-1-yl)benzene CAS No. 41317-87-7

(2-Phenyl-1-cyclohexen-1-yl)benzene

Cat. No.: B14661970
CAS No.: 41317-87-7
M. Wt: 234.3 g/mol
InChI Key: SOPOITUZEUADTJ-UHFFFAOYSA-N
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Description

(2-Phenyl-1-cyclohexen-1-yl)benzene, also known as 1-Phenyl-1-cyclohexene, is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of cyclohexene where a phenyl group is attached to the first carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Phenyl-1-cyclohexen-1-yl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexane. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1-cyclohexen-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Phenyl-1-cyclohexen-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Phenyl-1-cyclohexen-1-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the phenyl ring acts as an electron-rich site, facilitating the attack by electrophiles. The cyclohexene ring can undergo reactions typical of alkenes, such as addition reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.

    Phenylcyclohexane: Saturated version of (2-Phenyl-1-cyclohexen-1-yl)benzene, lacking the double bond in the cyclohexene ring.

    Benzene: Simple aromatic ring without the cyclohexene structure

Uniqueness

This compound is unique due to its combination of aromatic and alicyclic structures, allowing it to participate in a wide range of chemical reactions. Its dual reactivity makes it a valuable compound in both synthetic and industrial chemistry .

Properties

CAS No.

41317-87-7

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

(2-phenylcyclohexen-1-yl)benzene

InChI

InChI=1S/C18H18/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

SOPOITUZEUADTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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